Heptadecan-8-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecan-8-ol can be synthesized through the reduction of heptadecanoic acid or its esters. One common method involves the hydrogenation of heptadecanoic acid using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of heptadecanoic acid or its derivatives. The process is carried out in large reactors where the acid is mixed with a hydrogen gas and a catalyst, and the mixture is heated to high temperatures to facilitate the reduction reaction .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-8-ol undergoes several types of chemical reactions, including:
Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Esterification: Carboxylic acids, sulfuric acid (H₂SO₄)
Substitution: Various halogenating agents
Major Products Formed
Oxidation: Heptadecanoic acid
Esterification: Heptadecanoate esters
Substitution: Halogenated heptadecanes
Scientific Research Applications
Heptadecan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of Heptadecan-8-ol involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-Hexadecanol (Cetyl Alcohol): Similar in structure but has one less carbon atom.
1-Octadecanol (Stearyl Alcohol): Similar in structure but has one more carbon atom.
1-Nonadecanol: Similar in structure but has two more carbon atoms.
Uniqueness
Heptadecan-8-ol is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent .
Properties
CAS No. |
2541-75-5 |
---|---|
Molecular Formula |
C17H36O |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
heptadecan-8-ol |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-16-17(18)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
KAYMRANHJDGOQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)O |
2541-75-5 | |
Origin of Product |
United States |
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